Di-isobutyl-octadecylsilane
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H55Si |
|---|---|
Molecular Weight |
395.8 g/mol |
InChI |
InChI=1S/C26H55Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3 |
InChI Key |
XFUIXKOXBXGUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Di Isobutyl Octadecylsilane and Its Derivatives
Optimization of Reaction Parameters in Di-isobutyl-octadecylsilane Synthesis
Controlling Ligand Density and Orientation in this compound Derivatization
When this compound derivatives, particularly the reactive chlorosilane, are used to modify surfaces such as silica (B1680970) gel for applications like chromatography, the density and orientation of the bonded molecules are critical parameters that dictate the final properties of the material. chromatographyonline.com The control over these features is governed by a combination of molecular structure and reaction conditions.
The orientation of the tethered molecules is a direct consequence of the ligand density. At low densities, the long, flexible octadecyl chains have more available volume and may adopt a "lying down" or "pancake" conformation, where they interact more extensively with the substrate surface. As the ligand density increases, intermolecular crowding forces the chains to extend away from the surface in a more perpendicular, "brush-like" orientation to minimize steric repulsion.
Reaction conditions are also crucial for controlling the outcome of the surface derivatization.
Concentration: The concentration of the silane (B1218182) reagent in the reaction solution influences the rate of reaction and the ultimate surface coverage.
Solvent: The choice of an anhydrous organic solvent (e.g., toluene) is critical to prevent premature hydrolysis and uncontrolled polymerization of the chlorosilane in solution. psu.edu
Temperature and Time: Reaction temperature and duration affect the kinetics of the surface reaction, with higher temperatures generally leading to faster and more complete reactions, though they must be controlled to prevent side reactions.
Presence of Water: The amount of water on the silica surface is a critical variable. While an anhydrous reaction solvent is used, a controlled amount of surface-adsorbed water is necessary for the initial hydrolysis of the chlorosilane to a reactive silanol (B1196071), which then condenses with the silanols on the silica surface to form stable siloxane bonds. separationmethods.com
The interplay between the silane's structure and the reaction conditions determines the final surface morphology. The following table provides illustrative data on how the steric bulk of a silane ligand affects the achievable ligand density on a silica surface.
| Silane Type | Functional Groups | Steric Profile | Typical Ligand Density (μmol/m²) |
| Monofunctional | Dimethyl, Octadecyl | Low | ~3.5 - 4.0 |
| Monofunctional | Di-isobutyl , Octadecyl | High (Bulky) | ~2.0 - 2.5 |
| Difunctional | Methyl, Dichloro | Moderate | ~5.3 |
| Trifunctional | Trichloro, Methyl | High (Polymeric) | > 8.0 |
Note: The data in this table are representative values compiled from findings in surface science literature to illustrate the principles of steric hindrance and ligand functionality. chromatographyonline.comtue.nlseparationmethods.com
By carefully selecting the molecular structure of the silane and meticulously controlling the reaction parameters, it is possible to engineer surfaces with a desired ligand density and orientation, thereby tailoring the material for specific applications.
Advanced Spectroscopic and Characterization Techniques in Di Isobutyl Octadecylsilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for investigating the local chemical environment of specific atomic nuclei. In the context of di-isobutyl-octadecylsilane bonded phases, solid-state NMR is particularly crucial for characterizing the silicon atoms of both the underlying substrate and the bonded silane (B1218182).
Solid-state 29Si Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a primary technique for analyzing the types and populations of silicon species on a silica (B1680970) surface after modification with silanes like this compound. acs.orgfrontiersin.org The underlying silica surface typically presents several silicon environments: siloxane bridges (Q4), single silanols (Q3), and geminal silanols (Q2). nih.govnih.gov The 29Si CP/MAS technique selectively enhances the signal of silicon atoms that are in close spatial proximity to protons, such as those on the alkyl chains of the bonded silane. frontiersin.orgmdpi.com
A key finding from these studies is the quantification of how many residual surface silanols are shielded per ligand. For this compound, each ligand can effectively shield approximately 0.8 residual surface silanols. This is a significant increase compared to the 0.3 silanols shielded by the more conventional dimethyl-n-octadecylsilane. tue.nl
Table 1: Comparative NMR Data for Octadecylsilane (B103800) Phases on Silica
| Parameter | This compound Phase | Dimethyl-n-octadecylsilane Phase |
| Ligand Surface Concentration (µmol/m²) | 2.1 | 3.5 |
| Total Silanols (µmol/m²) | 6.2 | 6.2 |
| Shielded Residual Surface Silanols per Ligand | 0.8 | 0.3 |
This table presents data derived from 29Si CP MAS NMR studies. tue.nl
NMR spectroscopy, through the analysis of relaxation parameters and cross-polarization dynamics, provides valuable information on the conformation and mobility of the attached silane ligands. The mobility of the this compound chains significantly influences the relaxation behavior of the residual silanol (B1196071) NMR signal. acs.org
Studies indicate that the bulky di-isobutyl groups have a considerable quenching effect on the mobility of nearby residual silanols. acs.org The efficiency of the cross-polarization transfer of magnetization from the ligand's protons to the 29Si nuclei of the surface is dependent on the mobility of the polysiloxane chains in the kilohertz regime. researchgate.net This mobility, or lack thereof, helps to define the structure of the deactivating polymer layer and determines the extent to which residual silanols are accessible to external molecules. researchgate.net Therefore, NMR dynamics studies are instrumental in building a model of the surface layer, explaining its conformational state and its resulting chemical activity.
To differentiate between accessible and inaccessible silanol groups, deuterium (B1214612) exchange studies are often coupled with 29Si CP/MAS NMR analysis. acs.orgpsu.edu In this method, the this compound modified silica is exposed to a medium containing deuterium oxide (D₂O). acs.org Accessible surface silanol protons (Si-OH) will exchange with deuterium to form Si-OD groups. psu.edu
The 29Si CP/MAS NMR technique relies on the transfer of magnetization from protons (¹H) to silicon (²⁹Si). acs.orgfrontiersin.org Since deuterium has a much smaller magnetic moment than a proton, the cross-polarization from deuterium to silicon is inefficient. Consequently, the signals from the deuterated Si-OD groups are suppressed or absent in the resulting spectrum. acs.org The remaining signal, therefore, represents silicon atoms near protons, which include the silane ligands themselves and any residual silanols that were inaccessible to the deuterium oxide. These inaccessible silanols are either buried within the silica matrix or are so effectively shielded by the bulky this compound ligands that they cannot participate in the exchange. acs.orgtue.nl This method has confirmed that for phases modified with this compound, a substantial fraction of the residual silanols are not accessible to external molecules due to steric constraints. tue.nlresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and investigating molecular interactions in modified silica materials. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of the this compound and study its interaction with the silica surface. upb.romdpi.com
FTIR spectroscopy is highly effective for confirming the successful grafting of this compound onto a silica substrate. The spectra of the modified material show characteristic absorption bands that are absent in the unmodified silica. mdpi.comscispace.com
The key spectral features include:
C-H Stretching Vibrations: Strong peaks typically observed in the range of 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching of C-H bonds within the octadecyl and isobutyl groups of the silane. The presence and intensity of these bands are direct evidence of the alkyl groups on the surface. mdpi.comresearchgate.net For instance, peaks at approximately 2923 cm⁻¹ and 2863 cm⁻¹ are characteristic of these C-H stretches. scispace.com
Si-O-Si Vibrations: The underlying silica substrate is characterized by strong, broad absorption bands for the Si-O-Si asymmetric and symmetric stretching, located around 1100 cm⁻¹ and 800 cm⁻¹, respectively. mdpi.comscispace.com
Si-OH Vibrations: A band corresponding to the Si-O group of silanols is typically observed around 950 cm⁻¹. mdpi.comscispace.com Changes in this region upon silanization can indicate the reaction of silanol groups.
By comparing the spectra before and after modification, researchers can verify the formation of covalent bonds and the presence of the desired surface functionalization. upb.ro
FTIR spectroscopy is particularly sensitive to the study of hydrogen bonding. researchgate.netmdpi.com The silanol groups (Si-OH) on the silica surface are capable of forming hydrogen bonds. An isolated, non-hydrogen-bonded silanol group gives rise to a relatively sharp absorption band. When these silanols engage in hydrogen bonding, either with adjacent silanols or with groups on the silane ligand, this absorption band broadens and shifts to a lower frequency (wavenumber). rsc.orgpsu.edu
Chromatographic Performance Evaluation as a Characterization Tool
The performance of reversed-phase HPLC columns, including those with this compound, is significantly influenced by the presence of residual silanol groups on the silica surface. researchgate.netresearchgate.netresearchgate.net These silanols can lead to undesirable interactions with basic compounds, causing peak tailing. researchgate.netresearchgate.net The bulky di-isobutyl groups in this compound are designed to sterically shield these residual silanols, thus reducing their activity. postnova.comtue.nl
Studies have shown that on stationary phases derivatized with di-isobutyl-n-octadecylsilane, more residual silanols may be accessible to analytes compared to phases with dimethyl-n-octadecylsilane. researchgate.netresearchgate.nettue.nl However, the isobutyl groups also make a significant contribution to the hydrophobicity of the material. researchgate.netresearchgate.nettue.nl This increased hydrophobicity can compensate for the lower bonding density of the bulky this compound ligands. tue.nl The inertness of the column, which is a measure of the lack of silanol activity, is particularly important when using mobile phases with low or no trifluoroacetic acid (TFA), as TFA is often used to mask silanol interactions. hpst.cz
The hydrophobicity and silanol activity of this compound stationary phases are often evaluated using standardized test mixtures, such as those proposed by Tanaka and Engelhardt. researchgate.net These tests help to characterize the retention and selectivity of the column for a range of analytes with varying properties.
| Parameter | Observation | Significance |
| Silanol Activity | Di-isobutyl groups provide steric protection to residual silanols. postnova.comtue.nl However, a higher number of silanols may still be accessible to analytes compared to less bulky ligands. researchgate.netresearchgate.nettue.nl | Reduced silanol activity leads to improved peak shapes for basic compounds, especially in the absence of mobile phase additives like TFA. researchgate.nethpst.cz |
| Hydrophobicity | The isobutyl groups contribute significantly to the overall hydrophobicity of the stationary phase. researchgate.netresearchgate.nettue.nl | Increased hydrophobicity influences the retention of non-polar compounds and can be tailored for specific separation needs. researchgate.net |
The efficiency and selectivity of HPLC columns are critical parameters that determine their ability to resolve complex mixtures. postnova.comhpst.cz Columns packed with this compound bonded to small, highly-purified porous silica microspheres have demonstrated high efficiency and unique selectivity, particularly for the separation of peptides and proteins. nih.govscispace.comsigmaaldrich.com
The monomeric nature of the di-isobutyl-n-octadecylsilane stationary phase facilitates rapid mass transfer, which is a key factor in achieving high column efficiency. nih.govscispace.com Furthermore, the use of smaller particle sizes (e.g., 1.8 µm, 3.5 µm) can lead to a significant increase in efficiency compared to conventional 5 µm particles. postnova.com The selectivity of these columns can be manipulated by altering mobile phase conditions, such as pH, to optimize the separation of ionizable analytes. postnova.com
The unique steric protection afforded by the di-isobutyl groups also contributes to the stability and reproducibility of these columns, especially when operated at elevated temperatures and with aggressive low-pH mobile phases commonly used in peptide separations. nih.govscispace.com
| Parameter | Key Features | Impact on Chromatography |
| Efficiency | Monomeric bonding of the silane promotes rapid mass transfer. nih.govscispace.com Use of small particle sizes enhances efficiency. postnova.com | High plate numbers lead to sharper peaks and better resolution of complex mixtures. nih.gov |
| Selectivity | Unique selectivity for peptides and proteins. hpst.czsigmaaldrich.com Can be tuned by adjusting mobile phase pH. postnova.com | Enables the separation of closely related analytes and provides flexibility in method development. hpst.cz |
| Stability | Sterically protected siloxane bonds enhance stability at low pH and high temperatures. postnova.comnih.govscispace.com | Allows for robust and reproducible separations under demanding conditions. nih.govscispace.com |
Other Advanced Surface Analytical Techniques for this compound Films
Beyond chromatographic evaluation, a range of surface-sensitive analytical techniques are employed to characterize the chemical composition and nanostructure of this compound films.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. southampton-nanofab.comdiva-portal.org In the context of this compound research, XPS can be used to analyze thin films of the compound. aps.org
XPS analysis can confirm the presence of silicon, carbon, and oxygen, the primary elemental constituents of a this compound layer on a silica substrate. aip.orgresearchgate.net By analyzing the high-resolution spectra of these elements, information about the chemical bonding can be inferred. For instance, the Si 2p spectrum can be used to distinguish between silicon in the silica substrate and silicon in the silane layer. researchgate.net The C 1s spectrum can provide information about the different carbon environments within the octadecyl and isobutyl groups. aip.org XPS is also highly sensitive to surface contamination. southampton-nanofab.com
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the nanostructure of materials. researchgate.netunitn.itnih.gov For this compound, TEM can be utilized to visualize the morphology of thin films or the structure of the bonded phase on the silica support at the nanoscale. nih.govresearchgate.net
TEM analysis can reveal details about the uniformity and thickness of a this compound film deposited on a substrate. researchgate.net In the context of chromatographic materials, TEM can provide insights into the porous structure of the silica particles and how the bonded phase is distributed within these pores. This information is crucial for understanding how the nanostructure of the stationary phase influences its chromatographic performance. unitn.it
Mechanistic Investigations of Di Isobutyl Octadecylsilane Interactions
Hydrolytic Stability Mechanisms of Di-isobutyl-octadecylsilane Bonded Phases
The longevity and reliability of silica-based stationary phases in high-performance liquid chromatography (HPLC) are primarily dictated by their hydrolytic stability. The siloxane bond (Si-O-Si) that links the organosilane to the silica (B1680970) support is susceptible to hydrolysis, particularly under aggressive mobile phase conditions. This compound bonded phases are designed for enhanced stability, leveraging specific chemical structures to protect this vulnerable linkage.
A key strategy to enhance the durability of bonded phases, especially at low pH, is the incorporation of bulky substituent groups on the silicon atom of the silane (B1218182). In this compound, the two isobutyl groups, in addition to the long octadecyl chain, provide significant steric hindrance around the siloxane bond. This steric bulk acts as a physical shield, impeding the approach of hydronium ions (H₃O⁺) to the siloxane linkage, which is the primary mechanism of acid-catalyzed hydrolysis.
This concept of steric protection is a well-established method for stabilizing stationary phases. chromatographyonline.com Research comparing different C18-stationary phases under highly aggressive acidic conditions (methanol-1% trifluoroacetic acid at 90°C) demonstrated the effectiveness of this approach. The study found that a sterically protected diisobutyl C18-silane phase was significantly more stable than a conventional dimethyl C18-packing and showed stability comparable to that of a bidentate-C18 phase, which is anchored to the silica surface by two siloxane bonds. tue.nl The bulky nature of the isobutyl groups physically obstructs access to the siloxane bond, thereby increasing the activation energy required for the hydrolytic cleavage and extending the operational lifetime of the stationary phase in acidic environments. chromatographyonline.com
| Stationary Phase Type | Substituent Groups on Silicon | Relative Stability at Low pH (Aggressive Conditions) | Primary Stability Mechanism |
|---|---|---|---|
| Conventional C18 | Dimethyl | Low | Standard C18 chain |
| Sterically Protected C18 | Di-isobutyl | High | Steric hindrance from bulky isobutyl groups |
| Bidentate C18 | (Varies) | High | Two-point attachment to silica surface |
The stability of this compound bonded phases is highly dependent on the pH of the mobile phase, exhibiting distinct degradation mechanisms at the acidic and basic ends of the operational spectrum.
Low pH (Acidic Conditions): Under acidic conditions (typically pH < 2), the primary degradation pathway is the acid-catalyzed hydrolysis of the siloxane bond that attaches the silane ligand to the silica surface. libretexts.org As described previously, the steric protection afforded by the isobutyl groups significantly mitigates this process, making these phases robust for low-pH applications. chromatographyonline.comtue.nl
High pH (Basic/Alkaline Conditions): In contrast, at high pH (typically pH > 8), the degradation mechanism shifts. The primary cause of column failure is not the cleavage of the silane ligand but the dissolution of the underlying silica support itself. libretexts.orgtue.nl The hydroxyl ions (OH⁻) in the mobile phase attack and break the siloxane bonds of the silica matrix, causing it to dissolve. Studies have shown that sterically protected phases, such as diisobutyl-C18, degrade more rapidly than their dimethyl-C18 counterparts at high pH. In one study, a diisobutyl-C18 column failed after approximately 12,000 column volumes of a pH 9 mobile phase, whereas a dimethyl-C18 column remained stable for over 34,000 column volumes. tue.nl This accelerated degradation is attributed to the lower surface coverage density of the bulkier this compound, which leaves more of the underlying silica surface exposed to the high-pH mobile phase. tue.nl
| pH Range | Primary Degradation Mechanism | Effect on this compound Phase |
|---|---|---|
| Low pH (e.g., < 2-3) | Hydrolysis of Si-O-Si ligand bond | High stability due to steric protection |
| High pH (e.g., > 8) | Dissolution of the silica support matrix | Reduced stability due to exposed silica surface |
Intermolecular Interactions at the this compound Surface
The chromatographic performance of a stationary phase is defined by the complex intermolecular interactions occurring at its surface. For this compound, these interactions are governed by the interplay between the alkyl chains, the bulky isobutyl groups, and the unavoidable residual silanol (B1196071) groups on the silica surface.
During the chemical modification of silica, it is impossible to react all surface silanol (Si-OH) groups due to steric limitations imposed by the bonding reagents. sigmaaldrich.com Consequently, a significant population of residual silanols remains, which can account for up to 40-50% of the original silanol groups. chromatographyonline.comgoogle.com These silanols are polar and acidic (pKa typically 3.5-4.5) and can interact strongly with polar and basic analytes through hydrogen bonding and ion-exchange mechanisms, often leading to undesirable chromatographic effects like peak tailing. chromatographyonline.comresearchgate.net
The primary mechanism of retention in reversed-phase chromatography is the hydrophobic interaction between the non-polar stationary phase and the analyte. The surface hydrophobicity of this compound is a composite property derived from both the long C18 alkyl chain and the two isobutyl groups.
Ligand surface loading, or the density of this compound molecules bonded per unit area of silica, is a critical parameter that dictates the interaction profile of the stationary phase. The surface loading affects the conformation of the bonded alkyl chains and the accessibility of residual silanols.
At low surface densities, the octadecyl chains are believed to adopt a more collapsed or flattened conformation on the silica surface. This exposes more of the underlying silica, potentially increasing interactions with residual silanols. As the surface loading increases, steric pressure forces the alkyl chains to extend more upright, creating a more ordered, "brush-like" phase. sigmaaldrich.com This higher-density arrangement enhances the hydrophobic character and can more effectively shield the residual silanols.
However, research in related fields suggests that there may be an optimal intermediate ligand density for specific interactions. nih.govnih.gov For chromatographic purposes, an excessively high density of bulky this compound ligands could potentially create steric hindrance that restricts the penetration of analyte molecules into the stationary phase, thereby affecting retention and selectivity. Therefore, the ligand surface loading is carefully controlled during manufacturing to achieve a balance between providing robust hydrophobic character, effectively shielding residual silanols, and allowing for optimal analyte-phase interaction.
Kinetics of Surface Derivatization and Degradation
The kinetic profiles of both the initial surface modification with this compound and the subsequent degradation of the resulting bonded phase are critical determinants of its performance and lifespan, particularly in applications like high-performance liquid chromatography (HPLC). The unique sterically hindered structure of this silane, featuring bulky isobutyl groups, plays a pivotal role in these kinetics.
Kinetics of Surface Derivatization
The derivatization of a silica surface with this compound is a multi-step process involving the hydrolysis of the silane's reactive groups followed by condensation with the surface silanol groups (Si-OH).
The rate of this surface modification is influenced by several factors:
Steric Hindrance: The two isobutyl groups attached to the silicon atom create significant steric bulk. This bulk can hinder the approach of the silane molecule to the silica surface, potentially slowing down the reaction rate compared to less hindered silanes like dimethyloctadecylsilane. nih.gov The kinetics of the silanization reaction can be influenced by the chemical structure of reactants, with steric hindrance from bulky groups leading to a lower rate constant for the primary silanization reaction. nih.gov
Reaction Conditions: Temperature, the type of solvent, and the presence of a catalyst are crucial. For instance, the optimization of silylation reactions often involves adjusting time and temperature to achieve the highest possible surface coverage. chromatographyonline.com
Surface Characteristics: The concentration and accessibility of silanol groups on the silica surface also affect the reaction kinetics.
| Parameter | Condition A | Condition B | Expected Outcome on Reaction Rate |
|---|---|---|---|
| Temperature | 45°C | 105°C | Increased temperature generally increases the reaction rate. |
| Catalyst | None | Tertiary Amine | The presence of a catalyst typically accelerates the reaction. |
| Silane Structure | This compound | Dimethyl-octadecylsilane | The bulkier di-isobutyl structure is expected to have a slower reaction rate due to steric hindrance. |
| Solvent | Non-polar (e.g., Toluene) | Polar aprotic (e.g., Acetonitrile) | Solvent polarity can influence the hydrolysis step and the overall reaction kinetics. |
Kinetics of Degradation
The degradation of this compound bonded phases primarily occurs through the hydrolysis of the siloxane bond (Si-O-Si) that links the stationary phase to the silica support. This is particularly relevant in reversed-phase HPLC when using mobile phases at low pH.
The degradation reaction is: R-Si(R')₂-O-Si(surface) + H₃O⁺ → R-Si(R')₂-OH + HO-Si(surface) + H⁺
The kinetics of this degradation are significantly slower for this compound compared to traditional C18 phases. This enhanced stability is a direct consequence of the steric protection afforded by the bulky isobutyl groups. These groups shield the vulnerable siloxane bond from attack by hydronium ions in acidic mobile phases. tue.nl This steric shielding is the foundational principle behind the "stable bond" technology in HPLC columns, which allows for their use at low pH values (e.g., pH 1) for extended periods without significant degradation. chromforum.org
Key factors influencing the degradation kinetics include:
pH of the Mobile Phase: The rate of hydrolysis is accelerated at low pH (acid-catalyzed) and high pH (base-catalyzed dissolution of the underlying silica). The this compound structure is specifically designed for enhanced stability in acidic conditions.
Temperature: Higher temperatures increase the rate of hydrolysis, accelerating column degradation.
Steric Protection: As mentioned, the isobutyl groups provide a protective barrier, significantly reducing the rate constant of the hydrolysis reaction.
The improved hydrolytic stability is a hallmark of phases bonded with this compound. While precise degradation rate constants are proprietary to column manufacturers, a comparative table can illustrate the expected stability.
| Stationary Phase | Typical Operating pH Range | Relative Degradation Rate at pH 2 | Primary Stability Factor |
|---|---|---|---|
| This compound | 1.0 - 8.0 | Very Low | Steric protection of the siloxane bond by bulky isobutyl groups. |
| Dimethyl-octadecylsilane (Traditional C18) | 2.5 - 7.5 | Moderate | Minimal steric protection, susceptible to hydrolysis at low pH. |
| Hybrid Silica C18 | 1.0 - 12.0 | Low | Enhanced stability of the underlying silica support material. chromforum.org |
Computational and Theoretical Chemistry of Di Isobutyl Octadecylsilane
Molecular Dynamics Simulations of Surface Conformation and Mobility
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and mobility of the Di-isobutyl-octadecylsilane stationary phase. These simulations model the atomic-level movements and interactions over time, providing a dynamic picture of the stationary phase's surface.
MD simulations of alkylsilane stationary phases, which are structurally related to this compound, reveal that the conformation and mobility of the bonded ligands are influenced by several factors, including surface coverage and bonding chemistry. nist.gov For instance, an increase in surface coverage generally leads to a higher degree of alkyl chain order. nist.gov The isobutyl groups in this compound are expected to introduce significant steric hindrance compared to the more common methyl groups. This increased steric bulk is anticipated to restrict the rotational freedom of the silane (B1218182) ligands, leading to a more ordered and rigid stationary phase structure. This is supported by findings that show isobutyl side groups provide significant steric protection to the ligand siloxane bond. tue.nl
The mobility of the octadecyl chains is also a key aspect studied through MD simulations. The simulations can quantify the degree of conformational disorder, often expressed as the percentage of gauche and trans conformations within the alkyl chains. In general alkylsilane phases, a significant portion of the alkyl chain near the silica (B1680970) surface is disordered (predominantly gauche conformations), while the distal end exhibits more order (primarily trans conformations). nist.gov For this compound, the bulky isobutyl groups are likely to further influence this conformational distribution, potentially inducing a higher degree of order throughout the chain to minimize steric clashes.
The following table summarizes key parameters often investigated in MD simulations of alkylsilane stationary phases and their expected trends for this compound.
| Simulation Parameter | Description | Expected Influence of Di-isobutyl Groups |
| Order Parameter (S) | A measure of the alignment of the alkyl chains relative to the surface normal. | Increased order due to steric hindrance. |
| Gauche/Trans Ratio | The ratio of gauche to trans conformations in the octadecyl chains. | A lower gauche/trans ratio, indicating a more extended and ordered chain conformation. |
| End-to-End Distance | The average distance between the first and last carbon atoms of the octadecyl chain. | A larger average end-to-end distance, consistent with a more extended conformation. |
| Lateral Diffusion Coefficient | A measure of the mobility of the silane ligands across the silica surface. | A lower lateral diffusion coefficient, indicating reduced mobility. |
Density Functional Theory (DFT) Studies of Ligand Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound, DFT studies can provide detailed information about the geometry of the ligand, the nature of its bonding to the silica surface, and its electronic properties.
Key insights from potential DFT studies on this compound are summarized below:
| DFT Calculation | Information Obtained | Relevance to Chromatographic Performance |
| Geometry Optimization | The most stable three-dimensional structure of the ligand. | Provides a foundational understanding of the ligand's shape and how it packs on the silica surface. |
| Binding Energy Calculation | The strength of the bond between the ligand and the silica surface. | Relates to the stability and longevity of the stationary phase. |
| Electronic Structure Analysis | The distribution of electrons within the ligand and at the ligand-surface interface. | Helps to understand the nature of interactions with analytes (e.g., van der Waals, dipole-dipole). |
| Vibrational Frequency Calculation | The theoretical vibrational spectra (e.g., IR, Raman). | Can be used to correlate theoretical structures with experimental spectroscopic data. |
Modeling of Analyte-Stationary Phase Interactions
Understanding the interactions between analytes and the this compound stationary phase is fundamental to predicting and controlling chromatographic separations. Modeling these interactions can be performed at various levels of theory, from simple empirical models to more complex molecular simulations.
The primary mode of interaction in reversed-phase liquid chromatography is hydrophobic interaction between the nonpolar analyte and the nonpolar stationary phase. The long octadecyl chain of this compound provides a significant hydrophobic surface for these interactions. The bulky isobutyl groups are expected to create a unique surface topology with specific pockets or "slots" that can lead to shape-selective separations. researchgate.net Analytes with a complementary shape to these slots will be retained more strongly.
Molecular docking simulations can be used to predict the preferred binding sites and orientations of analytes on the this compound surface. These simulations can provide a semi-quantitative estimate of the binding affinity, which can be correlated with chromatographic retention times. The results of such simulations can highlight the importance of analyte shape and size in the separation process.
The following table outlines the major types of interactions that can be modeled between an analyte and the this compound stationary phase:
| Interaction Type | Description | Key Factors |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous environment. | The surface area of the analyte and the octadecyl chains. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The proximity and shape complementarity of the analyte and the stationary phase. |
| Steric Interactions | Repulsive forces that arise when atoms are brought too close together. | The shape and size of the analyte and the steric bulk of the isobutyl groups. |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The presence of polar functional groups on the analyte and any residual silanols on the silica surface. |
Predictive Models for Chromatographic Behavior Based on Molecular Structure
Predictive models aim to establish a quantitative relationship between the molecular structure of an analyte and its chromatographic retention on a this compound stationary phase. These models are invaluable for method development, as they can reduce the number of experiments required to achieve a desired separation.
Quantitative Structure-Retention Relationship (QSRR) models are a common type of predictive model in chromatography. QSRR models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict its retention time. For a this compound stationary phase, relevant molecular descriptors for analytes would include hydrophobicity (e.g., logP), molecular size and shape parameters, and electronic properties.
The unique steric environment created by the isobutyl groups would likely necessitate the inclusion of specific shape descriptors in a QSRR model to accurately predict retention. The development of such a model would involve:
Data Collection: Measuring the retention times of a diverse set of analytes on a this compound column.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analyte.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the retention times.
Model Validation: Testing the predictive power of the model on a set of analytes not used in the model building process.
The successful development of a predictive model for this compound would provide a powerful tool for chromatographers, enabling them to screen potential separation conditions in silico and accelerate the development of new analytical methods. nih.gov
Application Driven Research in Materials Science and Analytical Chemistry
Di-isobutyl-octadecylsilane as a Stationary Phase in Advanced Chromatography
High-Performance Liquid Chromatography (HPLC) for Complex Separations
In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. This compound, with its long C18 alkyl chain, creates a highly nonpolar surface, making it effective for separating a wide array of nonpolar to moderately polar compounds. The bulky di-isobutyl groups play a significant role in enhancing the stability of the stationary phase, especially at low pH. scirp.orgucl.ac.uk This increased stability is due to the steric hindrance provided by the isobutyl groups, which protects the underlying siloxane linkage from hydrolytic cleavage. nih.gov This protection ensures a longer column lifetime and more reproducible separations, which is critical for the analysis of complex mixtures in pharmaceuticals, environmental science, and biotechnology.
The use of sterically protected stationary phases like this compound allows for operation at low pH (pH 1-2), which is often necessary to suppress the ionization of acidic analytes and improve peak shape. scirp.org The monomeric nature of this phase also facilitates rapid mass transfer, leading to high column efficiency and resolution.
Role in High-Temperature Liquid Chromatography
High-temperature liquid chromatography (HTLC) offers several advantages, including faster separations, higher efficiency, and the use of more environmentally friendly mobile phases. However, high temperatures can accelerate the degradation of silica-based stationary phases. The robust nature of the this compound bonded phase makes it well-suited for HTLC applications.
The steric protection afforded by the di-isobutyl groups enhances the thermal stability of the stationary phase. rsc.org This allows for reliable operation at elevated temperatures, often up to 90°C, without significant degradation of the column. scirp.org The ability to use high temperatures expands the range of analytes that can be separated and can be used to modify the selectivity of the separation.
| Column Type | Max. Temperature (°C) | pH Range | Key Feature |
| Poroshell 120 SB-C18 | 90 | 1-8 | Sterically protected diisobutyl-n-octadecylsilane for stability at low pH. |
| BIOshell™ A400 Protein C4 | 90 | 1-8 | For analysis of antibody-based biotherapeutic drugs. |
Separation of Biomolecules (Peptides, Proteins, Glycans)
The analysis of biomolecules such as peptides, proteins, and glycans often requires robust and reliable HPLC methods. This compound-based stationary phases have proven to be highly effective for these applications. The controlled synthesis and sophisticated column packing of these stationary phases contribute to excellent separation efficiency and resolution.
For peptide and protein separations, stationary phases like BIOshell™ Peptide C18, which utilize a non-endcapped, sterically shielded this compound bonded phase, provide reliable performance in the acidic mobile phases typically used in proteomics. tue.nluib.no The stability of these phases at low pH is crucial for maintaining the charge state of peptides and proteins and achieving optimal separation.
In glycan analysis, which is essential for understanding the structure and function of glycoproteins, various HPLC methods are employed. While reversed-phase chromatography with this compound can be used, other techniques like hydrophilic interaction liquid chromatography (HILIC) and anion-exchange chromatography are also common for separating these complex carbohydrates. The choice of stationary phase depends on the specific characteristics of the glycans being analyzed.
Novel Stationary Phase Design and Development
The development of this compound represents a significant advancement in stationary phase design. The concept of using "bulky" silanes with isopropyl or isobutyl groups to sterically hinder the hydrolysis of the siloxane linkage at low pH has been a key strategy in creating more robust and reliable HPLC columns. nih.gov
Research into novel stationary phases continues to be a dynamic area in chromatography. The synthesis and characterization of new bonded phases aim to improve separation efficiency, selectivity, and stability. The use of this compound is an example of how modifying the chemical structure of the bonded phase can lead to significant improvements in chromatographic performance. These advancements are crucial for meeting the ever-increasing demands for more powerful analytical methods in various scientific fields.
Surface Modification for Functional Materials
The principles of silane (B1218182) chemistry that make this compound an effective stationary phase also allow for its use in modifying the surfaces of various materials to create specific functionalities. The long octadecyl chain and the reactive silane group enable the creation of covalently bound, hydrophobic monolayers on suitable substrates.
Development of Hydrophobic Surfaces and Coatings
The creation of hydrophobic (water-repellent) surfaces is of great interest for a wide range of applications, from self-cleaning coatings to moisture-resistant electronics. The fundamental principle behind creating a hydrophobic surface is to have a low surface energy and often, a specific surface roughness.
Organosilanes with long alkyl chains, such as octadecylsilane (B103800), are commonly used to reduce the surface energy of a material. While direct research on this compound for creating hydrophobic coatings is not extensively documented in the provided search results, the closely related compound, isobutyltrimethoxysilane, has been used to generate surface hydrophobicity. scirp.org The isobutyl groups in this context contribute to the water-repellent properties of the surface. tue.nl This suggests that this compound, with its combination of a long C18 chain and isobutyl groups, would be highly effective in creating hydrophobic surfaces.
Integration into Nanostructured Materials
The integration of organosilanes into nanostructured materials, such as mesoporous silica (B1680970) nanoparticles, is a widely employed strategy to tailor the surface properties of these materials for various applications, including catalysis. This functionalization is typically achieved by reacting the silane with hydroxyl groups on the surface of the nanomaterial.
In the context of catalysis, the introduction of an organosilane like this compound could theoretically serve several purposes:
Surface Hydrophobicity: The long octadecyl chain would impart a significant hydrophobic character to the surface of a typically hydrophilic material like silica. This can be advantageous in catalytic reactions involving nonpolar reactants and solvents, potentially enhancing reactant affinity for the catalyst surface.
Control of Pore Accessibility: The bulky di-isobutyl groups, in conjunction with the long alkyl chain, could be used to modify the pore openings of mesoporous materials. This might influence the selectivity of a catalyst by controlling the access of molecules of a certain size and shape to the active sites within the pores.
Inert Spacing of Active Sites: By co-functionalizing a surface with an active catalytic species and an inert silane like this compound, it is possible to isolate active sites from one another. This can prevent unwanted side reactions or deactivation pathways that may occur when active sites are in close proximity.
Role in Supported Catalysis (e.g., Metallocene Catalysts)
In the realm of supported catalysis, particularly with metallocene catalysts for olefin polymerization, organosilanes play crucial roles either as components of the support material or as external electron donors.
Modification of Catalyst Supports:
Silica is a common support material for metallocene catalysts. The surface of silica is often modified to improve the immobilization of the metallocene complex and to influence the polymerization process. The use of an organosilane like this compound to modify a silica support could potentially:
Alter the electronic environment of the active catalytic centers.
Influence the morphology of the resulting polymer particles.
Affect the molecular weight and molecular weight distribution of the polymer.
Research has been conducted on modifying silica supports with octadecylsilane, which has been shown to impact the kinetic behavior of the supported metallocene catalyst. However, specific data on the use of this compound in this context is lacking.
External Electron Donors:
In Ziegler-Natta and some metallocene catalyst systems, alkoxysilanes are frequently used as external electron donors to control the stereospecificity of the catalyst, thereby influencing the properties of the resulting polymer. The structure of the alkyl and alkoxy groups on the silane is known to have a significant impact on catalyst activity and polymer properties.
While a wide variety of alkoxysilanes have been investigated as external donors, there is no specific mention in the available literature of this compound being employed for this purpose. The large steric bulk of the di-isobutyl and octadecyl groups would likely have a pronounced effect on the catalyst's performance, but without experimental data, any predictions of its specific influence would be speculative.
The table below summarizes the potential, though not experimentally verified, roles of this compound in the contexts discussed.
| Application Area | Potential Role of this compound |
| Nanostructured Materials | Surface hydrophobization, pore size modification, inert spacing of active sites. |
| Supported Metallocene Catalysis | Modification of silica support properties, potential as a sterically hindered external electron donor. |
It is important to reiterate that while the foundational principles of organosilane chemistry in materials science and catalysis are well-established, the specific compound this compound has not been a subject of focused research in the application areas outlined. Future investigations may yet explore its utility in these fields.
Structure Function Relationships in Di Isobutyl Octadecylsilane Systems
Impact of Alkyl Chain Length and Branching on Interfacial Properties
The interfacial properties of a surface modified with Di-isobutyl-octadecylsilane are fundamentally governed by the length of its primary alkyl chain and the steric effects of its branched moieties. The long, eighteen-carbon octadecyl chain is the principal contributor to the hydrophobicity of the molecule. Generally, increasing the alkyl chain length of a silane (B1218182) enhances the water-repellent nature of a surface. mdpi.com This is because longer chains can form a denser and more effective hydrophobic network that shields the underlying substrate from water. d-nb.info For instance, octyl-functionalized (C8) nanoparticles have been shown to be highly hydrophobic, with water contact angles reaching approximately 150°, whereas methyl-functionalized (C1) nanoparticles remain hydrophilic. d-nb.inforesearchgate.net The octadecyl (C18) chain in this compound provides a substantial non-polar structure, leading to a significant reduction in surface energy and strong water-repellent characteristics.
Table 1: Illustrative Impact of Alkyl Chain Structure on Water Contact Angle
| Silane Structural Feature | Predominant Effect | Expected Water Contact Angle (on Silica) |
| Short Linear Chain (e.g., Methyl) | Low Hydrophobicity | Low (e.g., < 30°) d-nb.info |
| Long Linear Chain (e.g., Octadecyl) | High Hydrophobicity | Very High (e.g., > 110°) |
| Long Branched Chain (e.g., this compound) | High Hydrophobicity with Steric Influence | High (e.g., > 100°) |
Correlation of Molecular Architecture with Chromatographic Performance
In the context of chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), the molecular architecture of the bonded silane is directly correlated with the stationary phase's performance and stability. tue.nl this compound is used to create stationary phases where the long C18 chain provides the primary mechanism for hydrophobic retention of analytes. The separation process relies on the partitioning of analytes between the mobile phase and this non-polar, bonded alkyl layer. nih.gov
The unique di-isobutyl substitution at the silicon atom offers a significant performance advantage. This molecular design provides substantial steric protection for the siloxane bond (Si-O-Si) that links the stationary phase to the silica (B1680970) support. tue.nl This protection is critical for the longevity and robustness of the chromatographic column, as it hinders the hydrolysis of these bonds, especially under acidic mobile phase conditions which can degrade the stationary phase. Compared to phases with less bulky methyl groups, the isobutyl groups act as a shield, improving the chemical stability of the column. tue.nl
Table 2: Relationship Between Silane Architecture and Chromatographic Properties
| Architectural Feature of this compound | Impact on Chromatographic Performance |
| Octadecyl (C18) Chain | Provides strong hydrophobic retention for non-polar to moderately polar analytes. |
| Di-isobutyl Groups | Offer steric protection to the siloxane linkage, increasing column stability and lifetime. tue.nl |
| Overall Bulkiness | Can influence shape selectivity for certain analytes. |
Influence of Surface Coverage and Morphology on Material Performance
The performance of a material functionalized with this compound is critically dependent on both the density (surface coverage) and the arrangement (morphology) of the silane molecules on the substrate. Surface coverage refers to the number of silane molecules bonded per unit area of the material. A high surface coverage is generally desired to ensure that the underlying substrate is completely shielded. mdpi.com Incomplete coverage can leave exposed hydrophilic sites (e.g., silanol (B1196071) groups on a silica surface), which can lead to undesirable interactions, such as the tailing of basic compounds in chromatography or the wetting of a supposedly hydrophobic surface. d-nb.info
The morphology of the bonded layer—the collective structure and orientation of the alkyl chains—also plays a pivotal role. At high surface densities, the long octadecyl chains tend to align in a more ordered, quasi-crystalline structure, which maximizes the hydrophobic character of the surface. nih.gov However, the bulky isobutyl groups in this compound can disrupt this ordered packing, leading to a more amorphous or disordered layer compared to linear C18 silanes. This disordered morphology can affect the material's performance by altering its permeability to solvents and its interaction with external molecules. nih.govresearchgate.net
The method of deposition and the reaction conditions significantly influence the final surface coverage and morphology. For instance, the presence of a small amount of water is necessary for the hydrolysis and subsequent condensation of silanes onto a surface, but excess water can lead to self-polymerization in solution, resulting in a non-uniform, clumpy deposition. Therefore, controlling the functionalization process is essential to achieve a dense, homogeneous, and stable monolayer, which in turn maximizes the performance of the material, whether it is intended for use as a self-cleaning surface or a high-performance chromatographic stationary phase. mdpi.com
Future Research Directions and Challenges
Development of Green and Sustainable Synthetic Methods
The chemical industry is increasingly shifting towards green and sustainable practices, a trend that directly impacts the synthesis of organosilanes like Di-isobutyl-octadecylsilane. Traditional methods for producing alkylsilanes often involve chlorosilanes, which can generate harmful byproducts like hydrogen chloride. mdpi.com Consequently, a significant area of future research is the development of chlorine-free, environmentally friendly synthetic routes.
Key research thrusts include:
Catalyst Development: The exploration of novel, efficient catalysts is paramount. Recent studies have shown promise in using air- and water-stable cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes with alcohols, which produces valuable silyl (B83357) ethers and hydrogen as the only byproduct. nih.gov This approach, conducted in green solvents like alcohols under mild conditions, presents a sustainable alternative to traditional methods. nih.gov
Transition-Metal-Free Synthesis: Another promising avenue is the development of transition-metal-free reactions. For instance, the reaction of unactivated alkyl chlorides or triflates with silyl lithium reagents provides a cost-effective and straightforward pathway to tetraorganosilanes without the need for expensive and potentially toxic metal catalysts. chemistryviews.orgorganic-chemistry.org
Direct Synthesis: Improving direct synthesis methods, where silicon reacts directly with organic compounds, remains a significant challenge. mdpi.com Research is focused on finding alternatives to chlorine-based reactants, such as alcohols, to create more sustainable processes that align with the principles of green chemistry. mdpi.com
| Synthesis Strategy | Key Advantages | Research Focus |
| Catalytic Dehydrogenative Coupling | Produces green hydrogen as a byproduct; uses green solvents; mild reaction conditions. nih.gov | Development of efficient and stable non-precious metal catalysts (e.g., cobalt-based). nih.gov |
| Transition-Metal-Free Reactions | Avoids potentially toxic and expensive metal catalysts; cost-effective. organic-chemistry.org | Optimization of reactions using silyl lithium reagents with a broader scope of alkyl electrophiles. chemistryviews.orgorganic-chemistry.org |
| Chlorine-Free Direct Synthesis | Eliminates harmful byproducts like HCl; aligns with green chemistry principles. mdpi.com | Investigating direct reactions of silicon with alcohols and other chlorine-free organic molecules. mdpi.com |
Exploration of Novel Applications Beyond Current Scope
While this compound is well-established in applications like chromatography, its unique structure—combining a long C18 alkyl chain for hydrophobicity with bulky isobutyl groups for steric protection—suggests potential in a variety of emerging fields. Long-chain alkylsilanes are known to be effective for creating hydrophobic, self-cleaning surfaces and as precursors for advanced organic-inorganic hybrid materials. cfsilicones.comalfa-chemistry.com
Future application-focused research could explore:
Advanced Coatings: Developing superhydrophobic and oleophobic coatings for applications ranging from self-cleaning surfaces on electronics and buildings to anti-fouling coatings for marine applications. cfsilicones.comalfa-chemistry.com The branched isobutyl groups could enhance the hydrolytic stability of such coatings.
Biomaterials and Medical Devices: Using this compound to modify the surfaces of medical implants and devices to improve biocompatibility and reduce protein adhesion. cfsilicones.com Its hydrophobic nature could be tailored for use in drug delivery systems. cfsilicones.com
Nanotechnology: Functionalizing nanoparticles to improve their dispersion and stability in polymer matrices, creating advanced nanocomposites with enhanced mechanical and thermal properties. researchgate.netsilicorex.com The specific steric hindrance provided by the di-isobutyl groups could offer precise control over particle-particle interactions.
Advanced In Situ Characterization Techniques for Dynamic Processes
A deeper understanding of the silylation process at the molecular level is crucial for optimizing the performance of this compound. The classical model of silane (B1218182) hydrolysis and subsequent condensation on a surface leaves many questions unanswered regarding the degree of polymerization and the structure of the resulting film. ethz.ch Advanced in situ characterization techniques are needed to monitor these dynamic processes in real-time.
Future research should focus on employing techniques such as:
In Situ Infrared Spectroscopy: To monitor the reaction between silanol (B1196071) groups on a substrate and the silane. This can reveal the kinetics and mechanism of the silanization reaction, including the types of silanol groups involved. mdpi.com
Solid-State NMR Spectroscopy: Techniques like 29Si NMR can provide detailed information about the chemical environment of the silicon atoms, helping to characterize the degree of cross-linking and the nature of the bonds formed on the surface. nih.gov
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) can be used to visualize the formation and structure of the silane layer on a surface in real-time and in various environments, providing insights into the formation of self-assembled monolayers or more complex film structures.
These advanced methods will help elucidate the complex interplay between reaction conditions and the final properties of the modified surface, enabling more precise control over the functionalization process.
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The vast chemical space of possible organosilane structures makes experimental screening for optimal performance a time-consuming and resource-intensive process. tandfonline.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new materials with tailored properties. citrine.io
For this compound and related compounds, future research integrating AI and ML could involve:
Predictive Modeling: Developing ML models trained on data from molecular dynamics (MD) simulations and experimental results to predict key performance parameters, such as adhesive strength, thermal stability, or hydrophobicity. tandfonline.comudel.edu Such models can rapidly screen vast libraries of virtual silane molecules to identify promising candidates for specific applications. tandfonline.com
Reaction Outcome Prediction: Using neural networks to predict the most likely products and optimal reaction conditions (catalyst, solvent, temperature) for synthesizing novel silanes, thereby streamlining the development of new synthetic routes. mit.eduresearchgate.net
Generative Models: Employing generative AI techniques, such as Variational Autoencoders (VAEs), to create a lower-order representation of molecules, which can then be used to design entirely new silane structures with desired properties from the ground up. tandfonline.com
By combining computational simulations with machine learning, researchers can move from a trial-and-error approach to a more predictive and design-oriented paradigm, significantly accelerating the innovation cycle for advanced organosilane materials. tandfonline.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
